molecular formula C12H10ClN3O B8275506 N-(2-aminophenyl)-6-chloronicotinamide

N-(2-aminophenyl)-6-chloronicotinamide

Cat. No.: B8275506
M. Wt: 247.68 g/mol
InChI Key: NFNKGTWGESBLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminophenyl)-6-chloronicotinamide is a useful research compound. Its molecular formula is C12H10ClN3O and its molecular weight is 247.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

N-(2-aminophenyl)-6-chloropyridine-3-carboxamide

InChI

InChI=1S/C12H10ClN3O/c13-11-6-5-8(7-15-11)12(17)16-10-4-2-1-3-9(10)14/h1-7H,14H2,(H,16,17)

InChI Key

NFNKGTWGESBLEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloronicotinic acid (157.5 mg, 1 mmol) and 8 ml of DMF were stirred at room temperature while 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (384 mg, 2 mmol), hydroxybenzotriazole (162 mg, 1.2 mmol), triethylamine (404 mg, 4 mmol) and o-phenylenediamine (216 mg, 2 mmol) were added. The mixture was stirred for 20 hours at room temperature. The mixture was diluted with 400 mL of brine and extracted with 200 ml of ethyl acetate. The ethyl acetate was removed under vacuum. To the residue was added 5 ml of absolute ethanol. The solids were collected by vacuum filtration, washed with absolute ethanol and dried under vacuum to give the title compound (138 mg, 56% yield) as a brown solid. LC-MS (m/z) 248 (M+1).
Quantity
157.5 mg
Type
reactant
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
404 mg
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
56%

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